molecular formula C10H10FNO2S B13216600 1,2-Dimethyl-1H-indole-3-sulfonyl fluoride

1,2-Dimethyl-1H-indole-3-sulfonyl fluoride

Cat. No.: B13216600
M. Wt: 227.26 g/mol
InChI Key: VTKZLOKCDJNIEH-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-indole-3-sulfonyl fluoride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a sulfonyl fluoride group attached to the indole ring, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-1H-indole-3-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to the indole ring. One common method is the reaction of 1,2-dimethylindole with a sulfonyl fluoride reagent under specific conditions. For example, the reaction can be carried out using a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-indole-3-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

1,2-Dimethyl-1H-indole-3-sulfonyl fluoride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates.

    Biological Studies: The compound can be used to study enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.

    Chemical Biology: It serves as a tool for labeling and probing biological systems, particularly in the study of protein-sulfonyl interactions.

    Material Science: The compound can be used in the synthesis of advanced materials with specific chemical functionalities.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-indole-3-sulfonyl fluoride primarily involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to the modification or inhibition of their function. The indole ring can also interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylindole: Lacks the sulfonyl fluoride group but shares the indole core structure.

    Indole-3-sulfonyl Fluoride: Similar sulfonyl fluoride group but different substitution pattern on the indole ring.

    1,2-Dimethyl-1H-indole-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.

Uniqueness

1,2-Dimethyl-1H-indole-3-sulfonyl fluoride is unique due to the presence of both the 1,2-dimethyl substitution on the indole ring and the sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H10FNO2S

Molecular Weight

227.26 g/mol

IUPAC Name

1,2-dimethylindole-3-sulfonyl fluoride

InChI

InChI=1S/C10H10FNO2S/c1-7-10(15(11,13)14)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3

InChI Key

VTKZLOKCDJNIEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)F

Origin of Product

United States

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